molecular formula C7H5ClN2O3S B3099077 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride CAS No. 1350521-74-2

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride

Cat. No.: B3099077
CAS No.: 1350521-74-2
M. Wt: 232.64
InChI Key: FCVPAGYFRDXMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride is a heterocyclic compound that features both a pyrazole and a furan ring, connected through a sulfonyl chloride group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfur-containing pyrazoles and furans, such as:

Uniqueness

What sets 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride apart is its unique combination of the pyrazole and furan rings with a sulfonyl chloride group. This structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVPAGYFRDXMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
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5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
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5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
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5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Reactant of Route 5
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Reactant of Route 6
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride

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